3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one is a chemical compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes an ethyl group at the third position, a methoxy group at the sixth position, and a dihydroquinolinone core. The compound has garnered significant attention due to its potential biological activity and diverse applications in various scientific fields .
Mechanism of Action
Target of Action
Quinoline derivatives, a class of compounds to which it belongs, have been reported to exhibit a wide range of biological activities . For instance, some quinoline derivatives have been found to be selective antagonists at the glycine site of the NMDA receptor .
Mode of Action
For example, some quinoline derivatives have been found to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .
Biochemical Pathways
For instance, some quinoline derivatives have been found to inhibit p38 MAP kinase, causing cytotoxic activities .
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one can be achieved through several methods. One common approach involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate . Another method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . These reactions typically require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research indicates that the compound may possess pharmacological properties, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinolinone core but differ in the substituents attached to the ring.
2-Hydroxyquinoline: Another related compound with a hydroxyl group at the second position.
4-Hydroxyquinoline: Similar to 2-Hydroxyquinoline but with the hydroxyl group at the fourth position.
Uniqueness
3-Ethyl-6-methoxy-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethyl-6-methoxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-8-6-9-7-10(15-2)4-5-11(9)13-12(8)14/h4-7H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTIBWIBYJNORI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.